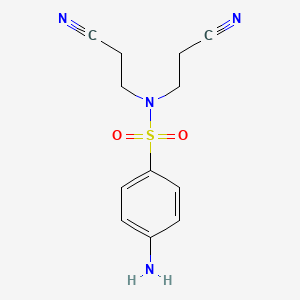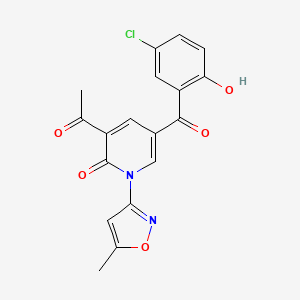![molecular formula C19H19F3N2O B7463795 [4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been studied for its potential therapeutic uses as well as its psychoactive effects.
Aplicaciones Científicas De Investigación
TFMPP has been studied for its potential therapeutic uses in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as an aid in the treatment of substance abuse disorders. Additionally, TFMPP has been used in research studies to investigate the role of serotonin receptors in various physiological and behavioral processes.
Mecanismo De Acción
TFMPP acts on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. It has been shown to have both agonist and antagonist effects on these receptors, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect mood, cognition, and perception. These effects are thought to be mediated through the activation of serotonin receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMPP in lab experiments is its ability to selectively target serotonin receptors, which can help researchers investigate the role of these receptors in various physiological and behavioral processes. However, TFMPP also has limitations, such as its potential for producing unpredictable and variable effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is the development of more selective and potent compounds that target specific serotonin receptors. Additionally, further research is needed to investigate the potential therapeutic uses of TFMPP and related compounds in the treatment of various medical conditions. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of TFMPP and related compounds.
Conclusion
In conclusion, TFMPP is a chemical compound that has been studied for its potential therapeutic uses as well as its psychoactive effects. It acts on the serotonin receptors in the brain and has a range of biochemical and physiological effects. While TFMPP has advantages for lab experiments, it also has limitations. There are several future directions for research on TFMPP, including the development of more selective and potent compounds, investigation of therapeutic uses, and better understanding of the mechanisms underlying its effects.
Métodos De Síntesis
TFMPP can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoyl chloride with 3-methylpiperazine in the presence of a base. The resulting intermediate is then treated with sodium hydride and 4-trifluoromethylphenylboronic acid to yield the final product, TFMPP.
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-3-2-4-17(13-14)23-9-11-24(12-10-23)18(25)15-5-7-16(8-6-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPZRIGOSAFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)










![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)